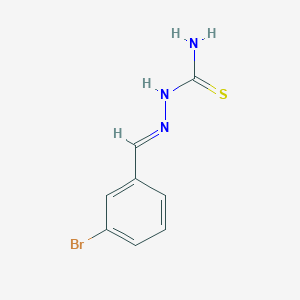
6-iodo-N-(propan-2-yl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-iodo-N-(propan-2-yl)quinazolin-4-amine is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-N-(propan-2-yl)quinazolin-4-amine typically involves the iodination of N-propan-2-ylquinazolin-4-amine. This can be achieved through various methods, including:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction.
Metal-mediated reaction: This involves the use of metal catalysts to facilitate the reaction.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance the reaction rate.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to increase the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above methods, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance production efficiency.
化学反应分析
Types of Reactions
6-iodo-N-(propan-2-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxide derivatives, while reduction may yield reduced quinazoline derivatives.
科学研究应用
6-iodo-N-(propan-2-yl)quinazolin-4-amine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 6-iodo-N-(propan-2-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
6-iodo-N-(propan-2-yl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Lapatinib: An anti-cancer drug used for the treatment of breast cancer.
Erlotinib: Used for the treatment of non-small cell lung cancer.
Gefitinib: Another anti-cancer drug used for the treatment of non-small cell lung cancer.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. This compound is unique due to its specific iodine substitution, which may confer distinct biological properties.
属性
CAS 编号 |
455888-82-1 |
|---|---|
分子式 |
C11H12IN3 |
分子量 |
313.14g/mol |
IUPAC 名称 |
6-iodo-N-propan-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C11H12IN3/c1-7(2)15-11-9-5-8(12)3-4-10(9)13-6-14-11/h3-7H,1-2H3,(H,13,14,15) |
InChI 键 |
BFXJDDGFWOLPBZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC=NC2=C1C=C(C=C2)I |
规范 SMILES |
CC(C)NC1=NC=NC2=C1C=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B362851.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol](/img/structure/B362852.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B362857.png)


![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide](/img/structure/B362866.png)
![7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362869.png)
![7-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362871.png)

![7-Chloro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362876.png)

